molecular formula C8H11N B022558 (1R)-1-phenylethanamine CAS No. 3886-69-9

(1R)-1-phenylethanamine

Cat. No. B022558
CAS RN: 3886-69-9
M. Wt: 121.18 g/mol
InChI Key: RQEUFEKYXDPUSK-SSDOTTSWSA-N
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Description

(1R)-1-phenylethanamine, also known as (R)-(-)-1-phenylethanamine, is an organic compound belonging to the class of alkylamines. It is a chiral molecule with a single asymmetric carbon atom, and can exist as two enantiomers, (1R)-1-phenylethanamine and (1S)-1-phenylethanamine. This compound has a wide range of applications in the fields of chemistry and biology. In particular, it is used in the synthesis of drugs, in the manufacture of perfumes, and in the study of biochemical and physiological processes.

Scientific Research Applications

  • It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds (Iuliano, Pini, & Salvadori, 1995).

  • A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol, closely related to (1R)-1-phenylethanamine, acts as an effective chiral solvating agent for NMR spectroscopy enantiodiscrimination of amino acid derivatives (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

  • Complexes of (1R)-1-phenylethanamine show moderate catalytic activities in the methoxycarbonylation of styrene, leading mainly to branched esters (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

  • It is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC) (Saigo, 1985).

  • The crystallization and resolution of cis-permethric acid with (1R)-1-phenylethanamine yield diastereomeric salts with excellent diastereoselectivity and a fibrous structure (Bánsághi, Lőrincz, Szilágyi, Madarász, & Székely, 2014).

  • In the fragrance and flavor industry, the reduction of acetophenone to (R)-1-phenylethanol is of importance, as studied in a whole-cell biocatalyst model (Homola, Kurák, Illeová, & Polakovič, 2015).

  • Enzymatic synthesis of enantiopure 1-phenylethanol, potentially useful in flavor research, can be achieved using a gene derived from tea (Camellia sinensis) flowers (Zhou, Peng, Zhang, Cheng, Zeng, Dong, & Yang, 2019).

  • Phenylethanolamine, which includes (1R)-1-phenylethanamine, is a specific substrate for type B monoamine oxidase (MAO) and is converted to various compounds by liver and brain homogenates (Edwards, 1978).

properties

IUPAC Name

(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUFEKYXDPUSK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930735
Record name D-alpha-Methylbenzylamine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light yellow liquid; [Alfa Aesar MSDS]
Record name D-alpha-Methylbenzylamine
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Product Name

(1R)-1-phenylethanamine

CAS RN

3886-69-9
Record name (+)-Phenylethylamine
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Record name 1-Phenethylamine, (+)-
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Record name Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-
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Record name D-alpha-Methylbenzylamine
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Record name D-α-methylbenzylamine
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Record name 1-PHENETHYLAMINE, (+)-
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Synthesis routes and methods I

Procedure details

A mixture of 1 part of (+)-α-methylbenzylamine salt with R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid and 6 parts of sodium hydroxide solution 1N is shaken in a closed tube till all solid enters solution (pH = ± 11). The resulting solution is shaken five times for 1 minute, each time after the addition of 1.4 parts of 2,2'-oxybispropane. The organic phases are combined (the alkaline aqueous phase is set aside) and evaporated, yielding R-(+)-α-methylbenzylamine.
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[Compound]
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R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid
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Synthesis routes and methods II

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
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Synthesis routes and methods III

Procedure details

A dl-compound among the compound (I) is treated in a conventional manner with a resolution agent such as brucine, cinchonine, quinine and quaternary salts thereof or the like optical active alkaloid, α-phenethylamine (d- and l-compounds), 3-aminomethylpinane (d- and l-compounds) or the like to obtain respective diastereomer salts and then the salts are separated in a conventional manner to obtain the optical active compounds (I). The method will be explained in more detail, as to the case of that cinchonine-methohydoxide or quinine-methohydroxide is employed as the optical resolution agent. dl-compound among the compounds (I) is dissolved in methanol, ethanol, acetone or the like organic solvent, quinine-methohydroxide solution in equivalent amount is added thereto, and then the mixture is concentrated in vacuo to obtain N-methylquinium salt of the corresponding compound, as an amorphous substance. The amorphous substance is dissolved in methanol ethanol, isopropanol, acetone or the like organic solvent and the solution is left to stand to form crystals. The crystals are obtained through a filtration of the solution and subjected to recrystallization to obtain N-methylquinium salt of the d-compound. The salt was treated with hydrochloric acid and recrystallized from an organic solvent in a conventional manner to obtain the desired d-compound (I). While the mother liquor, from which the d-compound was filtered off, is concentrated to obtain N-methylquinium salts of the compounds mainly containing the l-compound and thus the salts are treated with hydrochloric acid to obtain crystals of the compounds containing mainly the l-compound. The crystals are dissolved in methanol, ethanol, acetone or the like organic solvent, cinchonine-methohydrooxide solution in equivalent amount is added thereto, and the mixture is concentrated in vacuo to obtain N-methylcinchonium salts of the compounds containing mainly the l-compound. The salts are dissolved in methanol, ethanol, isopropanol, acetone or the like organic solvent and left to stand to obtain crystals which are recrystallized to obtain N-methylcinchonium salt of the l-compound. The salt is treated with hydrocholoric acid and recrystallized from an organic solvent to obtain the desired l-compound (I).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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